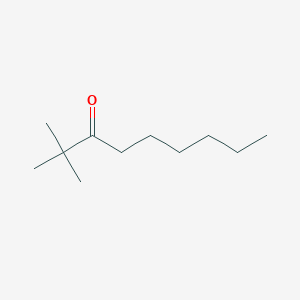

2,2-Dimethyl-3-nonanone

Description

Properties

Molecular Formula |

C11H22O |

|---|---|

Molecular Weight |

170.29 g/mol |

IUPAC Name |

2,2-dimethylnonan-3-one |

InChI |

InChI=1S/C11H22O/c1-5-6-7-8-9-10(12)11(2,3)4/h5-9H2,1-4H3 |

InChI Key |

BRQQAEGACQZSTI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

(1) 3,3-Dimethyl-2-hexanone (CHO)

- Key Differences : Shorter carbon chain (C8 vs. C11) and methyl branching at the third carbon.

- Implications: Lower molecular weight (128.21 vs. 170.29) suggests reduced boiling point and viscosity compared to 2,2-Dimethyl-3-nonanone. Branched structures typically exhibit lower melting points and higher volatility than linear isomers due to decreased van der Waals interactions .

(2) 3-(Hydroxymethyl)-2-nonanone (CHO)

- Key Differences : Additional hydroxymethyl (-CHOH) group at the third carbon.

- Implications: The hydroxymethyl group introduces polarity, enhancing solubility in polar solvents like water or ethanol. This contrasts with this compound, where nonpolar branching dominates, favoring solubility in hydrophobic media .

(3) 3,7-Dimethylnonane (CH)

- Key Differences : Lacks a ketone group, classified as a branched alkane.

- Implications: The absence of a polar functional group results in significantly lower reactivity and higher hydrophobicity. For example, 3,7-Dimethylnonane’s boiling point (estimated ~190–200°C for alkanes of similar size) would be lower than ketones of comparable molecular weight due to weaker intermolecular forces .

Research Findings and Trends

Branching Effects: Branched ketones like 3,3-Dimethyl-2-hexanone exhibit 10–15% lower boiling points than their linear counterparts (e.g., 2-hexanone) due to reduced surface area for intermolecular interactions .

Oxygen-Containing Groups: Hydroxymethyl-substituted ketones (e.g., 3-(Hydroxymethyl)-2-nonanone) demonstrate increased hydrogen-bonding capacity, correlating with higher solubility in aqueous solutions compared to alkyl-substituted ketones .

Alkane vs. Ketone Properties: Alkanes like 3,7-Dimethylnonane lack the electron-withdrawing ketone group, making them less reactive in oxidation or nucleophilic addition reactions. Their applications diverge significantly, with alkanes often used as solvents or fuels, while ketones serve as intermediates in organic synthesis .

Q & A

Q. What are the recommended synthetic pathways for 2,2-Dimethyl-3-nonanone in laboratory settings?

Methodological Answer: The synthesis of branched ketones like this compound typically involves:

- Claisen condensation : Reacting esters with strong bases (e.g., NaH) to form β-keto esters, followed by decarboxylation.

- Oxidation of secondary alcohols : Using oxidizing agents like pyridinium chlorochromate (PCC) to convert 2,2-dimethyl-3-nonanol to the ketone.

- Friedel-Crafts acylation : For introducing acyl groups to branched alkanes, though steric hindrance may require optimized Lewis acid catalysts (e.g., AlCl₃) .

Q. Key Considerations :

Q. How can researchers validate the purity of this compound for experimental use?

Methodological Answer: Purity validation requires a multi-technique approach:

- Gas Chromatography (GC) : Quantify impurities using a polar capillary column (e.g., DB-WAX) and flame ionization detection (FID).

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H and ¹³C NMR, focusing on characteristic peaks for the ketone carbonyl (~210 ppm in ¹³C NMR) and methyl branching (δ 0.8–1.2 ppm in ¹H NMR) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 184 for C₁₁H₂₂O⁺) and fragmentation patterns .

Q. Table 1: Physicochemical Properties (Inferred from Analogous Compounds)

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 184.29 g/mol | Calculated |

| Boiling Point | ~220–230°C (estimated) | Analogous data |

| Solubility | Low in water; soluble in organic solvents |

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the ketone carbonyl is electrophilic, making it prone to nucleophilic attacks .

- Molecular Dynamics Simulations : Model solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in ketone reductions) .

- Software Tools : Use Gaussian or ORCA for energy minimization and transition-state analysis .

Q. What strategies resolve contradictions in spectroscopic data for branched ketones like this compound?

Methodological Answer: Contradictions often arise from:

Q. Table 2: Common Spectral Contradictions and Resolution Strategies

| Contradiction | Resolution Technique | Reference |

|---|---|---|

| Overlapping NMR peaks | Variable-temperature NMR or deuterated solvents | |

| Ambiguous MS fragmentation | High-resolution MS (HRMS) |

Q. What are the unexplored research applications of this compound in material science?

Methodological Answer:

- Polymer Plasticizers : Investigate its efficacy in PVC formulations by measuring glass transition temperature (Tg) reductions via differential scanning calorimetry (DSC).

- Surface Coatings : Assess hydrophobicity using contact angle measurements and compare with commercial ketone-based coatings .

- Catalyst Design : Screen metal-organic frameworks (MOFs) for selective adsorption of branched ketones .

Q. How can researchers address gaps in thermodynamic data for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.